2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(13)14)8-3-2-4-9-11-5-6-12(8)9/h2-7H,1H3,(H,13,14) |
InChI Key |
YDMAYDCYHZIUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=NC=CN21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Three-Component Michael-Type Reaction Using Meldrum’s Acid
A highly efficient and versatile method involves a three-component Michael-type reaction where Meldrum’s acid acts as a key intermediate. This approach enables the construction of the propanoic acid side chain on the imidazo[1,2-a]pyridine core.
- Procedure Highlights:
- React 2-aminopyridine derivatives with appropriate aldehydes and Meldrum’s acid.
- The reaction proceeds under mild conditions to yield 3-imidazo[1,2-a]pyridin-3-yl-propionic acids.
- The method is adaptable for parallel synthesis, allowing the generation of large compound libraries (up to ~2000 derivatives).
- Subsequent hydrolysis of the Meldrum’s acid intermediate yields the target propanoic acid derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminopyridine + aldehyde + Meldrum’s acid | Formation of intermediate adduct |
| 2 | Hydrolysis (acidic or basic conditions) | Conversion to propanoic acid |
| 3 | Purification (extraction, crystallization) | Isolation of pure acid |
Condensation of 2-Aminopyridine with α-Haloketones
Another common method involves the direct condensation of 2-aminopyridine with α-bromo or α-chloroketones:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminopyridine + α-bromo/chloroketone | Nucleophilic substitution and cyclization |
| 2 | Heating at 60°C, solvent-free | Formation of imidazo[1,2-a]pyridine core |
| 3 | Work-up and purification | Isolated product |
Ester Hydrolysis to Obtain Propanoic Acid
In cases where ester intermediates are synthesized (e.g., isopropyl esters of the imidazo[1,2-a]pyridine propanoate), hydrolysis is used to convert esters to the free acid:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ester + NaOH (2N aqueous solution) | Saponification to carboxylate |
| 2 | Heating at 80°C for 2 hours | Complete hydrolysis |
| 3 | Acidification to pH ~5 with HCl at 0°C | Precipitation of free acid |
| 4 | Filtration and drying | Pure this compound |
Representative Reaction Scheme Summary
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of imidazo[1,2-a]pyridine core | 2-Aminopyridine + α-haloketone, 60°C, solvent-free | High | Catalyst-free, mild conditions |
| 2 | Esterification or intermediate formation | Reaction with appropriate alcohols or Meldrum’s acid | Moderate | Allows diversity in side chains |
| 3 | Hydrolysis of ester to propanoic acid | NaOH (2N), 80°C, followed by acidification | 85 | Efficient conversion to acid |
| 4 | Purification | Filtration, washing, drying | — | Obtains white solid product |
Research Findings and Optimization Notes
- The Meldrum’s acid-based Michael-type reaction provides a robust platform for synthesizing 3-substituted imidazo[1,2-a]pyridin-3-yl-propionic acids with multiple points of diversity, facilitating medicinal chemistry exploration.
- The catalyst-free α-haloketone condensation method offers a green and scalable approach, avoiding solvents and catalysts, which is advantageous for industrial synthesis.
- Hydrolysis conditions must be carefully controlled to avoid decomposition; maintaining low temperatures during acidification improves yield and purity.
- Use of propylphosphonic anhydride (T3P) has been reported to enhance cyclization reactions in related imidazo[1,2-a]pyridine syntheses, potentially applicable for derivative preparation.
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular signaling . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Key Observations:
Structural Variations: The position of substitution on the imidazopyridine ring significantly impacts molecular interactions. The functional group type (e.g., carboxylic acid vs. amide) alters physicochemical properties. The propanamide derivative (C₁₂H₁₅N₃O) exhibits higher hydrophobicity due to its tert-butyl group, which may influence membrane permeability .
Synthetic Methods: A solvent-free multicomponent reaction developed by Adib et al. achieves high yields (>80%) for imidazo[1,2-a]pyridines via condensation of 2-aminopyridines, aldehydes, and imidazoline-triones at 200°C . This method is more efficient than traditional routes, which often require solvents and multiple purification steps.
Stability and Handling: The acetic acid derivative (CAS 175143-91-6) requires storage at 2–8°C, suggesting sensitivity to thermal degradation .
Research Implications and Gaps
- Green Chemistry : Adib’s solvent-free synthesis aligns with sustainable practices, offering a scalable route for imidazopyridine derivatives .
- Data Limitations : Melting points, solubility, and pharmacological profiles for most analogs remain unreported, highlighting the need for further experimental characterization.
Biological Activity
2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by an imidazo[1,2-a]pyridine moiety linked to a propanoic acid group, has shown promise in various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O₂, with a molecular weight of approximately 233.28 g/mol. The presence of the imidazo[1,2-a]pyridine structure contributes to its reactivity and biological activity, particularly through interactions with biological targets.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Modulates inflammatory pathways.
- Neurological Effects : Possible applications in neurodegenerative disorders.
Table 1: Summary of Biological Activities
The pharmacological effects of this compound can be attributed to its ability to interact with specific biological targets. For example, it has been shown to modulate the activity of the P2X7 receptor, which is involved in inflammatory processes and pain signaling. This interaction suggests potential therapeutic applications in treating conditions such as arthritis and neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Research indicated that compounds with the imidazo[1,2-a]pyridine structure could effectively reduce levels of pro-inflammatory cytokines in vitro and in vivo models .
- Neuroprotective Properties : Another study highlighted the neuroprotective effects of imidazo[1,2-a]pyridine derivatives against oxidative stress-induced neuronal damage .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. Modifications at various positions on the imidazo ring or the propanoic acid side chain can significantly influence their pharmacological properties. For instance:
- Substituents at the 3-position on the imidazo ring enhance anticancer activity.
- Variations in the carboxylic acid side chain can improve anti-inflammatory effects.
Q & A
Q. What synthetic routes are recommended for 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with propanoic acid precursors via amidation or ester hydrolysis. For optimization, employ factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors . For example, microwave-assisted synthesis may enhance reaction efficiency. Computational tools like density functional theory (DFT) can predict intermediate stability and transition states, guiding experimental protocols .
Q. What safety protocols and storage conditions are critical for handling this compound?
- Methodological Answer :
- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
- Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation or skin contact; wash with water for 15+ minutes upon exposure .
- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal via certified hazardous waste services .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm structure and purity. For example, the imidazo ring protons typically resonate at δ 7.2–8.5 ppm .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for peak resolution .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and detect impurities.
Advanced Research Questions
Q. How can computational chemistry improve the design of reactions involving imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energy landscapes and identify low-energy pathways. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by predicting viable intermediates .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to select optimal media (e.g., DMF vs. THF) for solubility and reactivity .
Q. How should researchers address contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Statistical Analysis : Apply multivariate regression to correlate experimental variables (e.g., pH, concentration) with spectral shifts. For example, inconsistent NMR peaks may arise from tautomerism; variable-temperature NMR can resolve dynamic equilibria .
- Cross-Validation : Compare data across techniques (e.g., IR carbonyl stretches vs. NMR signals) to confirm assignments .
Q. What strategies optimize catalytic efficiency in synthesizing imidazo[1,2-a]pyridine-based compounds?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling steps. Use Design of Experiments (DoE) to balance cost and activity .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps. Adjust catalyst loading or temperature to enhance turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
